molecular formula C14H7NO4 B1630840 1-Nitroanthraquinone CAS No. 82-34-8

1-Nitroanthraquinone

Cat. No. B1630840
CAS RN: 82-34-8
M. Wt: 253.21 g/mol
InChI Key: YCANAXVBJKNANM-UHFFFAOYSA-N
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Patent
US04892686

Procedure details

15 g (58.8 mmol) of 1-nitro-5,8-dihydroanthraquinone and 20.45 g of manganese dioxide are stirred at reflux for 2 hours in 150 ml of methylene chloride. After addition of 15 g of anhydrous sodium sulfate, the mixture is filtered hot and the residue is repeatedly extracted by boiling in methylene chloride. Concentration of the mother liquors by evaporation gives 13.58 g (91%) of crude 1-nitroanthraquinone (melting point: 225°-230° C.), which can be recrystallised from toluene (melting point: 228°-232° C.).
Name
1-nitro-5,8-dihydroanthraquinone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.45 g
Type
catalyst
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[CH2:14][CH:13]=[CH:12][CH2:11][C:10]=3[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3,5.6.7|

Inputs

Step One
Name
1-nitro-5,8-dihydroanthraquinone
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C=3CC=CCC3C(C12)=O)=O
Name
Quantity
20.45 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered hot
EXTRACTION
Type
EXTRACTION
Details
the residue is repeatedly extracted
CUSTOM
Type
CUSTOM
Details
Concentration of the mother liquors by evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.58 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.